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Compound of Interest

Compound Name: LAMPA

Cat. No.: B1675755

Welcome to the technical support center for Loop-Mediated Isothermal Amplification (LAMP)
assays. This resource is designed for researchers, scientists, and drug development
professionals to help identify and resolve common issues leading to false-positive results in
their experiments.

Frequently Asked Questions (FAQSs)

Q1: What are the primary sources of false-positive results in a LAMP assay?

Al: False positives in LAMP assays are a known issue and typically stem from two main
sources: contamination and non-specific amplification.[1] Contamination can be caused by the
carryover of amplicons from previous reactions or cross-contamination during sample handling.
[1][2][3] Non-specific amplification arises from primer-related issues, such as the formation of
primer-dimers or hairpins, or the primers binding to unintended sequences in the sample.[1][4]

[5]
Q2: How can | distinguish between a true positive and a false positive in my LAMP reaction?

A2: Differentiating between true and false positives can be challenging, especially when using
non-sequence-specific detection methods like intercalating dyes or turbidity measurements.[1]
These methods detect any DNA amplification, regardless of its source. To improve specificity,
consider incorporating sequence-specific probes or performing post-amplification analysis such
as melt curve analysis, restriction enzyme digestion, or sequencing of the LAMP products.
Some researchers are also exploring machine learning models to classify readouts from
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technologies like nanopore sequencing to better distinguish between true and false positives.

[1]
Q3: Can the detection method itself lead to false positives?

A3: Yes, the method of detection can contribute to ambiguous results. Indirect detection
methods that measure total DNA synthesis, such as those using intercalating dyes (e.g., SYBR
Green), turbidity caused by magnesium pyrophosphate precipitation, or colorimetric dyes
sensitive to pH changes (e.g., phenol red), will generate a signal for any amplification, including
non-specific products.[1] This is a significant limitation as it prevents differentiation between
target amplification and primer-dimer amplification, for instance.[1]

Troubleshooting Guides
Issue 1: Amplification in No-Template Controls (NTCs)

Symptom: You observe a positive signal (color change, fluorescence increase, or turbidity) in
your negative control reactions that do not contain the target template.

Potential Cause 1: Carryover Contamination

LAMP is extremely sensitive and produces a large amount of DNA, making it highly susceptible
to carryover contamination from previous amplification products.[6][7] Aerosols containing
amplicons can easily form when opening reaction tubes and can contaminate pipettes,
reagents, and work surfaces.[2][3]

Solutions:
 Strict Aseptic Technique:

o Physically separate pre-LAMP (reagent preparation, sample addition) and post-LAMP
(amplification, detection) work areas.[8] Never open amplified product tubes in the pre-
LAMP area.[9]

o Use dedicated sets of pipettes, filter tips, and reagents for pre- and post-LAMP activities.
[6][10]
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o Regularly clean work surfaces and equipment with a 10% bleach solution to
decontaminate nucleic acids.[11]

e Enzymatic Decontamination (UDG/dUTP Method):

o Substitute dTTP with dUTP in your LAMP master mix to incorporate uracil into the
amplicons.

o Treat subsequent reaction mixes with Uracil-DNA Glycosylase (UDG) before amplification.
UDG will excise uracil from any contaminating amplicons, rendering them unable to serve
as templates.

o The UDG is then heat-inactivated at the start of the LAMP reaction, allowing for the
amplification of the actual target DNA (which does not contain uracil).[1][12]

e Mineral Oil Overlay:

o Adding a layer of mineral oil on top of the reaction mix can act as a physical barrier to
prevent aerosol formation and subsequent contamination when handling tubes.[12]

Experimental Protocol: UDG Treatment to Prevent Carryover Contamination

o Master Mix Preparation: Prepare the LAMP reaction mix by substituting dTTP with an equal
concentration of dUTP.

o UDG Addition: Add Uracil-DNA Glycosylase (UDG) to the master mix. A typical concentration
is 0.1 to 0.5 units per reaction.

e Pre-incubation: Before adding the template DNA, incubate the reaction mixtures at room
temperature (e.g., 25°C) or 37°C for 5-10 minutes. This allows the UDG to degrade any
uracil-containing contaminant DNA.

o Template Addition: Add the target DNA or RNA to the reaction tubes.

* LAMP Reaction: Begin the LAMP incubation at the standard temperature (e.g., 65°C). The
initial heat of the LAMP reaction will inactivate the UDG, ensuring that the newly synthesized,
uracil-containing amplicons are not degraded.

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.neb.com/en/tools-and-resources/troubleshooting-guides/troubleshooting-guide-for-use-with-sars-cov-2-rapid-colorimetric-lamp-assay-kit-neb-e2019
https://pmc.ncbi.nlm.nih.gov/articles/PMC11197460/
https://www.cabidigitallibrary.org/doi/pdf/10.5555/20210016995
https://www.cabidigitallibrary.org/doi/pdf/10.5555/20210016995
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675755?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

Potential Cause 2: Non-Specific Amplification from Primers

Even in the absence of contamination, primers can sometimes self-amplify, especially in NTCs
where there is no target template for them to bind to. This is often due to the formation of
primer-dimers or self-hairpin structures.[4][5]

Solutions:
e Primer Design and Optimization:

o Use primer design software to screen for and avoid primers with high potential for self-
dimerization and hairpin formation.[13] Pay close attention to the inner primers (FIP and
BIP) as their length makes them more prone to secondary structures.[5]

o Adjust primer concentrations. Sometimes lowering the concentration of the inner primers
or loop primers can reduce non-specific amplification.[8][13]

e Reaction Condition Optimization:

o Temperature: Optimize the incubation temperature. A higher temperature can increase
stringency and reduce non-specific primer binding.[14][15]

o Additives: Incorporate additives like betaine (0.8-1M) or DMSO (2.5-7.5%) into the
reaction mix.[10][16] These reagents can help to reduce the formation of secondary
structures in DNA and improve specificity.

o Magnesium Concentration: The concentration of Mg?* is critical. Titrate the MgSOa
concentration (typically between 4-8 mM) to find the optimal balance between reaction
efficiency and specificity.[17]

e Use of "WarmStart" Polymerase:

o Employ a "WarmStart" DNA polymerase. These enzymes are inactive at lower
temperatures and only become active once the reaction reaches the optimal incubation
temperature.[15] This prevents non-specific primer extension that can occur during
reaction setup at room temperature.[15]
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Caption: Troubleshooting workflow for amplification in No-Template Controls (NTCs).

Issue 2: Inconsistent or Late False Positives

Symptom: False positives appear sporadically in NTCs, or only after extended incubation times
(e.g., > 60 minutes).

Potential Cause: Stochastic Nature of Non-Specific Amplification

Non-specific amplification from primer-dimers can be a stochastic process, meaning it doesn't
happen in every reaction or at the same time.[18] With longer incubation times, the probability
of these random, low-level interactions leading to detectable amplification increases.

Solutions:

e Optimize Incubation Time: Determine the optimal reaction time where true positive samples
give a robust signal, but NTCs remain negative. Avoid unnecessarily long incubation times.

[8]

e Primer and Temperature Optimization: As with consistent NTC amplification, re-evaluating
primer design for minimal secondary structures and optimizing the reaction temperature for
higher stringency are crucial steps. A "touchdown" LAMP approach, where the initial
incubation temperature is high and then gradually lowered, can also enhance specificity.[19]

e Reduce Enzyme Concentration: In some cases, a high concentration of DNA polymerase
can contribute to non-specific amplification. Try titrating down the amount of Bst polymerase
in the reaction.[15]

Data on False Positive Rates and Timing
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Time-to-Threshold

Target Assay No. of NTCs False Positive Rate  (Tt) for False
Positives
SARS-CoV-2 RT- ,
25 20% (5/25) 20 - 49 minutes
LAMP
RSV RT-LAMP 25 28% (7/25) 24 - 66 minutes

Data summarized
from a study
observing false
positives in LAMP
assays. Note that
these rates can be
highly variable
depending on the
specific assay and

conditions.[1]

Key Takeaways and Best Practices

Logical Relationship of False Positive Causes and Solutions
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Caption: Relationship between causes of false positives and their mitigation strategies.

To ensure the reliability and accuracy of your LAMP assays, a multi-faceted approach that
combines meticulous laboratory practice, robust assay design, and thorough optimization is
essential. By understanding the root causes of false positives and implementing the
troubleshooting steps outlined above, you can significantly enhance the specificity and
performance of your experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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